molecular formula C17H13F6NO2 B2397119 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide CAS No. 1351641-06-9

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2397119
CAS No.: 1351641-06-9
M. Wt: 377.286
InChI Key: FPIDXFJDQRZUOT-UHFFFAOYSA-N
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Description

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a trifluoromethyl-substituted benzamide core and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl side chain. While direct synthesis data for this compound are unavailable in the provided evidence, its structural features align with known fluorinated benzamide synthesis strategies, such as amidation reactions between activated carboxylic acids (e.g., acid chlorides) and amines . The trifluoromethyl groups enhance lipophilicity and metabolic stability, making such compounds candidates for agrochemical or pharmaceutical applications .

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NO2/c18-16(19,20)13-8-4-5-11(9-13)14(25)24-10-15(26,17(21,22)23)12-6-2-1-3-7-12/h1-9,26H,10H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIDXFJDQRZUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.

    Amide Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 3-(trifluoromethyl)benzoic acid and the amine group of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anesthetic Properties

Research indicates that N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide exhibits significant anesthetic properties. A study demonstrated that this compound effectively reduces the minimum alveolar concentration (MAC) of isoflurane, a common inhalational anesthetic. This reduction suggests that the compound may enhance the efficacy of isoflurane without adversely affecting cardiovascular parameters such as heart rate or blood pressure at therapeutic doses .

2. Anticonvulsant Activity

In addition to its anesthetic effects, this compound has shown potent anticonvulsant activity. In preclinical models, it demonstrated efficacy against maximal electroshock and subcutaneous metrazol-induced seizures. The therapeutic index for this activity was notably high, indicating a favorable safety profile . The mechanism of action appears to involve modulation of GABA(A) receptor currents, which are critical for inhibitory neurotransmission in the brain .

Chemical Synthesis and Functionalization

The structural characteristics of this compound allow for versatile synthetic applications. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

1. C–H Activation Techniques

Recent advancements in synthetic methodologies have focused on the C–H activation of such rigid scaffolds. The ability to append diverse functional groups at specific orientations opens avenues for creating novel compounds with tailored biological activities . This property is particularly useful in medicinal chemistry where structure-activity relationships are crucial.

2. Case Studies and Experimental Findings

A notable case study involved the synthesis of analogues of this compound to evaluate their effects on anesthetic potency and anticonvulsant activity. The findings suggested that modifications to the aromatic regions could significantly alter pharmacological profiles, allowing researchers to optimize compounds for desired effects while minimizing side effects .

Summary Table of Applications

Application Details
Anesthetic Activity Reduces MAC of isoflurane; minimal cardiovascular side effects .
Anticonvulsant Activity Effective in seizure models; high therapeutic index indicating safety .
Synthetic Versatility Can be modified through C–H activation; useful for developing new drugs .

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Electronic Properties

a) Trifluoromethyl vs. Other Fluorinated Groups
  • Target Compound : Contains two trifluoromethyl groups (on the benzamide and propyl chain), contributing to strong electron-withdrawing effects and increased hydrophobicity.
  • Pentafluorobenzamide Derivatives (e.g., compound 28 in ): Higher fluorine content (pentafluoro substitution) may further reduce electron density but could compromise solubility compared to the target compound .
  • Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide): A commercial fungicide with a single trifluoromethyl group at the 2-position; the target compound’s 3-trifluoromethyl substitution may alter steric interactions in biological targets .
b) Hydroxyalkyl Side Chains
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. The target compound’s hydroxypropyl group may similarly facilitate coordination but with enhanced steric bulk due to the phenyl and trifluoromethyl groups .
  • Compound II.13.0 (): Contains a difluoro-hydroxypropyl chain, highlighting how fluorine substitution adjacent to hydroxyl groups can influence conformational stability and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Flutolanil
Lipophilicity (logP) High (dual CF₃ groups) Moderate (single CH₃) High (CF₃ and isopropoxy)
Solubility Low (fluorine content) Moderate (polar hydroxy group) Low
Thermal Stability Likely high (CF₃ groups resist oxidation) Confirmed via X-ray crystallography Stable under storage

Research Implications and Gaps

  • Comparative studies with flutolanil could elucidate the impact of trifluoromethyl positioning (2- vs. 3-) on fungicidal activity.
  • Structural characterization (e.g., X-ray crystallography, as in ) is needed to confirm conformational preferences and intermolecular interactions.

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various models, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F6N O2. It features a trifluoromethyl group and a hydroxyphenylpropyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable pharmacological properties:

  • Anesthetic Activity : Analogues of the compound have shown significant ability to reduce the minimum alveolar concentration (MAC) of isoflurane, indicating potential as an anesthetic agent. This effect was observed without significant hemodynamic alterations, suggesting a favorable safety profile .
  • Anticonvulsant Effects : The compound demonstrated potent anticonvulsant activity in animal models, particularly against maximal electroshock (MES) and subcutaneous metrazol (scMET) seizures. The therapeutic index for MES activity was reported to be 10, indicating a robust anticonvulsant effect with minimal side effects .
  • GABA(A) Receptor Modulation : At therapeutic concentrations, the compound slightly enhanced GABA(A) receptor currents in hippocampal neurons. This suggests a mechanism involving modulation of inhibitory neurotransmission, which is crucial in managing seizure disorders .

Mechanistic Studies

Mechanistic investigations have focused on the interaction of the compound with various ion channels and receptors:

  • Liposomal Partitioning : Studies using 19F^{19}F NMR have shown that the aromatic region of the compound partitions into the lipid core of liposomes, correlating with its anesthetic activity. However, current mechanistic studies have not conclusively identified specific voltage-gated ion channels affected by this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Identified structural analogues with similar anesthetic properties and minimal side effects on cardiovascular function.
Demonstrated significant reduction in isoflurane MAC and potent anticonvulsant activity in animal models.
Explored the pharmacokinetics and bioavailability of trifluoro analogues, emphasizing their therapeutic potential in clinical settings.

Q & A

Q. What are the optimal synthetic routes for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide in laboratory settings?

The synthesis typically involves multi-step routes starting with activation of the benzamide core. For example:

  • Step 1 : Activation of 3-(trifluoromethyl)benzoic acid using coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) .
  • Step 2 : Amide bond formation with the trifluoro-hydroxypropylphenyl moiety under controlled conditions (e.g., 0–5°C for exothermic reactions).
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and purity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, THF) enhance reaction efficiency for similar benzamide derivatives .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl group placement and hydroxypropyl stereochemistry .
  • FTIR : Identification of amide C=O stretches (~1650–1700 cm1^{-1}) and hydroxyl O-H stretches (~3200–3600 cm1^{-1}) .
  • X-ray Crystallography : For resolving 3D conformation; SHELXL (small-molecule refinement) and Mercury (visualization) are widely used .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, promoting binding to hydrophobic enzyme pockets. For example, analogous benzamides inhibit RAF kinases via competitive binding to ATP sites .
  • Receptor Interactions : Molecular docking studies suggest the hydroxypropyl group forms hydrogen bonds with catalytic residues (e.g., serine/threonine kinases), while the phenyl ring engages in π-π stacking .

Q. How do structural modifications impact its bioactivity and solubility?

  • Trifluoromethyl Positioning : Meta-substitution on the benzamide (vs. para) improves steric compatibility with target proteins .
  • Hydroxy Group Functionalization : Acetylation of the hydroxyl group increases metabolic stability but reduces solubility in aqueous media .
  • Cyclopentane vs. Propyl Linkers : Cyclopentane-containing analogs (e.g., 1-(thiophen-2-yl)-N-[...]cyclopentane-1-carboxamide) show enhanced rigidity and target affinity due to reduced conformational flexibility .

Q. What challenges arise in crystallographic data interpretation for this compound?

  • Twinned Crystals : Common due to fluorinated groups; SHELXL’s twin refinement tools (BASF parameter) mitigate this .
  • Disordered Fluorine Atoms : Partial occupancy modeling in Mercury is required for accurate electron density maps .
  • High-Resolution Data : Essential for resolving trifluoromethyl rotamers; synchrotron sources (λ < 1 Å) are recommended .

Q. Methodological Notes

  • Contradictions : Some studies emphasize trifluoromethyl groups as solubility enhancers , while others note their contribution to crystallographic disorder .
  • Unreliable Sources : BenchChem () was excluded per user guidelines.

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